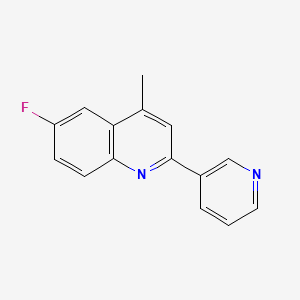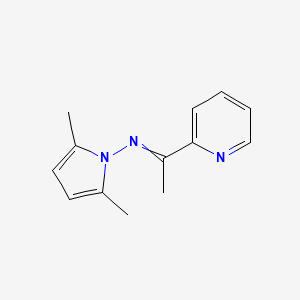
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine is an organic compound that features a pyrrole ring substituted with two methyl groups and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Methyl Groups:
Formation of the Imine: The final step involves the condensation of the substituted pyrrole with a pyridine-2-carbaldehyde under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imine group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-3-yl)ethan-1-imine: Similar structure but with the pyridine ring at a different position.
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-4-yl)ethan-1-imine: Another positional isomer.
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)methan-1-imine: Similar compound with a methylene linkage instead of an ethylene linkage.
Uniqueness
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings, which can confer distinct electronic and steric properties, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
592528-56-8 |
|---|---|
Molekularformel |
C13H15N3 |
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
N-(2,5-dimethylpyrrol-1-yl)-1-pyridin-2-ylethanimine |
InChI |
InChI=1S/C13H15N3/c1-10-7-8-11(2)16(10)15-12(3)13-6-4-5-9-14-13/h4-9H,1-3H3 |
InChI-Schlüssel |
SBCIXQHCTARCSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1N=C(C)C2=CC=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


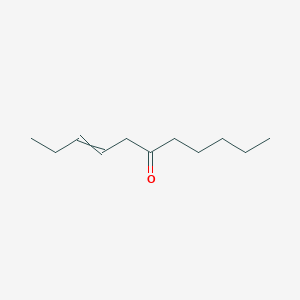
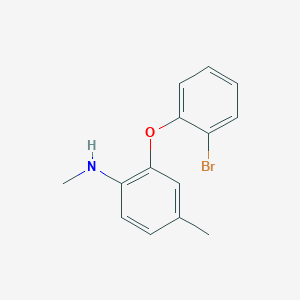
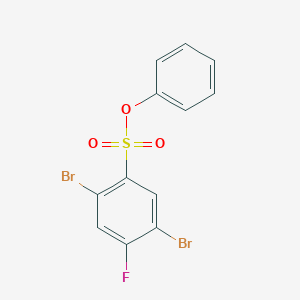
![N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B14216822.png)
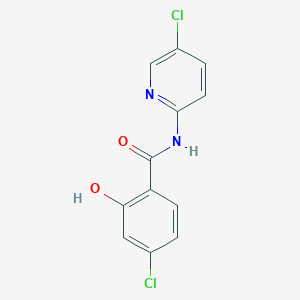
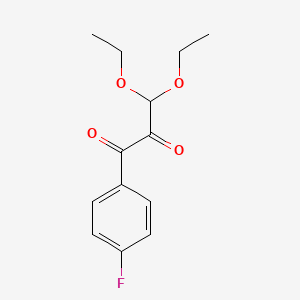
![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
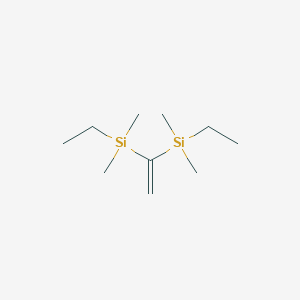
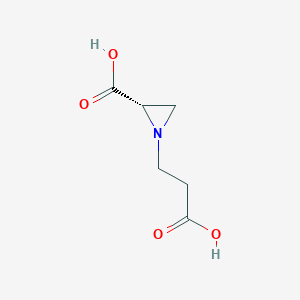
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)
